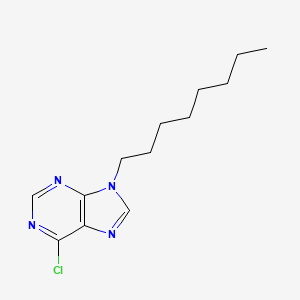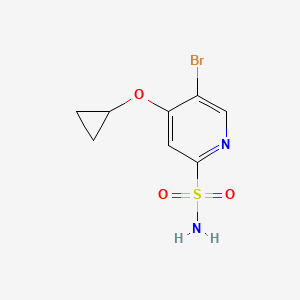
5-Bromo-4-cyclopropoxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is particularly interesting due to its unique structure, which includes a bromine atom, a cyclopropoxy group, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxypyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of low-cost commodity chemicals, making it a cost-effective process.
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, is scaled up using optimized synthetic routes. These methods ensure high yields and purity of the final product. The process often involves the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
5-Bromo-4-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes or pathways, leading to the desired biological or chemical outcome. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: These compounds are also used in the synthesis of valuable organosulfur compounds and have similar chemical properties.
Uniqueness
5-Bromo-4-cyclopropoxypyridine-2-sulfonamide is unique due to its specific structure, which includes a bromine atom and a cyclopropoxy group. This unique structure imparts specific chemical and biological properties that differentiate it from other sulfonamides and related compounds .
Properties
Molecular Formula |
C8H9BrN2O3S |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9BrN2O3S/c9-6-4-11-8(15(10,12)13)3-7(6)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
HRUBAMQFIGTHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


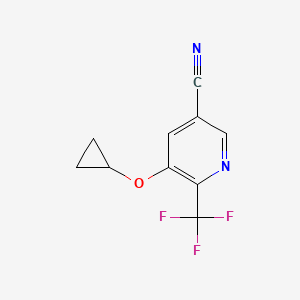
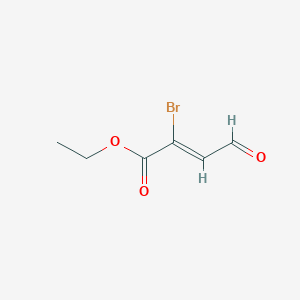
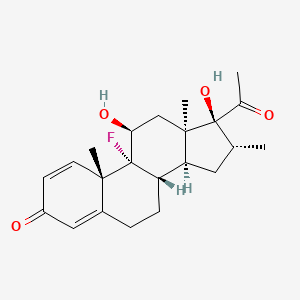
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-phenylurea](/img/structure/B14809606.png)
![[3-Methoxy-4-(3-methylbutoxy)benzyl]formamide](/img/structure/B14809614.png)

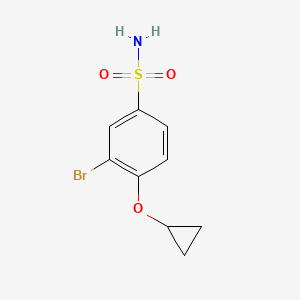
![6-Methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14809644.png)
![N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide](/img/structure/B14809652.png)
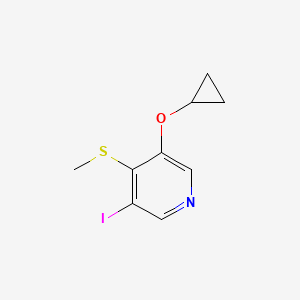
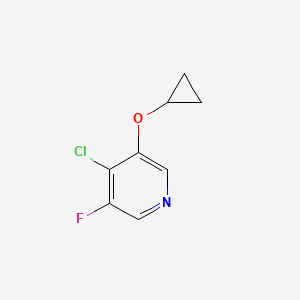
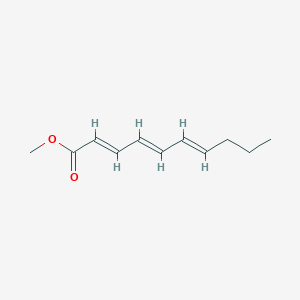
![ethyl 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14809681.png)
